molecular formula C8H7ClO2 B2420129 5-Chloro-4-hydroxy-2-methylbenzaldehyde CAS No. 1556030-28-4

5-Chloro-4-hydroxy-2-methylbenzaldehyde

Cat. No. B2420129
M. Wt: 170.59
InChI Key: PCMVDQOACUQATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-hydroxy-2-methylbenzaldehyde is a chemical compound with the CAS Number: 1556030-28-4. It has a molecular weight of 170.6 . The IUPAC name for this compound is 5-chloro-4-hydroxy-2-methylbenzaldehyde .


Molecular Structure Analysis

The InChI code for 5-Chloro-4-hydroxy-2-methylbenzaldehyde is 1S/C8H7ClO2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-4,11H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Chloro-4-hydroxy-2-methylbenzaldehyde is a solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Electrochemical Behavior in Polymers

5-Chloro-4-hydroxy-2-methylbenzaldehyde has been studied in the context of electrochemical behavior, particularly in relation to polyacrylamide derivatives. These studies explore the electroactivity of compounds, including their interaction with electrodes in aqueous media, and are crucial for understanding their potential applications in electrochemical systems (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Synthesis and Characterization in Metal Complexes

Research on 5-Chloro-4-hydroxy-2-methylbenzaldehyde includes its role in synthesizing metal complexes. These complexes, particularly with molybdenum, have been analyzed for their structural properties and potential biological interactions, such as DNA binding and cleavage, and have shown notable anticancer activities (Hussein et al., 2015).

Application in Pheromone Synthesis

The compound is involved in the synthesis of pheromones, specifically for astigmatid mites. Its efficient synthesis is pivotal for practical applications of these pheromones, which could have significant ecological and agricultural implications (Noguchi, Mori, Kuwahara, & Sato, 1997).

Solubility and Activity Coefficient Analysis

Studies on the solubility of 5-Chloro-4-hydroxy-2-methylbenzaldehyde and related compounds in water over various temperatures provide insight into their physical properties. This research is crucial for understanding their behavior in different environments and potential applications in various industries (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).

Transformation by Anaerobic Bacteria

Investigations into how anaerobic bacteria transform halogenated aromatic aldehydes, including 5-Chloro-4-hydroxy-2-methylbenzaldehyde, reveal insights into environmental processes. This research sheds light on the reduction and oxidation reactions these compounds undergo in natural settings, potentially influencing their use in environmental applications (Neilson, Allard, Hynning, & Remberger, 1988).

Safety And Hazards

This compound is classified under GHS07. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-4-hydroxy-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMVDQOACUQATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-hydroxy-2-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.